molecular formula C19H15F3N2O3 B11626434 N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide

N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide

Cat. No.: B11626434
M. Wt: 376.3 g/mol
InChI Key: XNKUBDKVLHSXEF-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUOROACETAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUOROACETAMIDE typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. Common synthetic routes include:

    Aromatic Substitution: Introduction of the 2,5-dimethylphenyl group through electrophilic aromatic substitution.

    Amide Bond Formation: Coupling of the aromatic amine with trifluoroacetic anhydride to form the trifluoroacetamide moiety.

    Phthalimide Derivative Formation: Reaction of the intermediate with phthalic anhydride to introduce the isoindole structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUOROACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUOROACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUOROACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUOROACETAMIDE: can be compared with other trifluoroacetamide derivatives and isoindole-containing compounds.

Uniqueness

  • The presence of the trifluoroacetamide group imparts unique chemical properties, such as increased stability and reactivity.
  • The isoindole structure contributes to its potential biological activity and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C19H15F3N2O3/c1-11-7-8-12(2)15(9-11)23(18(27)19(20,21)22)10-24-16(25)13-5-3-4-6-14(13)17(24)26/h3-9H,10H2,1-2H3

InChI Key

XNKUBDKVLHSXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F

Origin of Product

United States

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